molecular formula C35H56AuF6NPSb- B12054105 (Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2',4',6'-triisopropylbiphenyl]gold(I) hexafluoroantimonate

(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2',4',6'-triisopropylbiphenyl]gold(I) hexafluoroantimonate

Cat. No.: B12054105
M. Wt: 954.5 g/mol
InChI Key: PUEFOFAPRNAKHJ-UHFFFAOYSA-H
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Description

(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate is a phosphine-ligated gold(I) complex. This compound is known for its catalytic properties, particularly in facilitating domino reactions that form carbon-carbon (C–C), carbon-nitrogen (C–N), and carbon-oxygen (C–O) bonds. The ability to activate carbon-carbon double (C=C) and triple (C≡C) bonds makes it a valuable catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate typically involves the reaction of gold(I) chloride with the corresponding phosphine ligand in the presence of acetonitrile. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting gold(I) complex is then treated with hexafluoroantimonic acid to form the hexafluoroantimonate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate undergoes various types of reactions, including:

    Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.

    Reduction: The compound can be reduced back to gold(I) from gold(III).

    Substitution: Ligand exchange reactions can occur, where the acetonitrile ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .

Scientific Research Applications

(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate involves the activation of carbon-carbon double and triple bonds. The gold(I) center coordinates with the unsaturated bonds, facilitating nucleophilic attack and subsequent bond formation. This activation lowers the energy barrier for the reaction, allowing for unique rearrangements and the formation of complex products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate lies in its ability to activate multiple types of bonds (C=C and C≡C) and facilitate complex rearrangements. This makes it a versatile catalyst in organic synthesis, capable of producing a wide range of products under mild conditions .

Properties

Molecular Formula

C35H56AuF6NPSb-

Molecular Weight

954.5 g/mol

IUPAC Name

acetonitrile;ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold;hexafluoroantimony(1-)

InChI

InChI=1S/C33H53P.C2H3N.Au.6FH.Sb/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;1-2-3;;;;;;;;/h17-21H,1-16H3;1H3;;6*1H;/q;;;;;;;;;+5/p-6

InChI Key

PUEFOFAPRNAKHJ-UHFFFAOYSA-H

Canonical SMILES

CC#N.CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C.F[Sb-](F)(F)(F)(F)F.[Au]

Origin of Product

United States

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